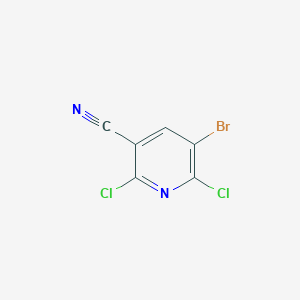

5-Bromo-2,6-dichloronicotinonitrile

Description

Significance of Polyhalogenated Nicotinonitriles in Synthetic Organic Chemistry

Polyhalogenated nicotinonitriles are highly versatile intermediates in organic synthesis. The term "polyhalogenated" indicates the presence of multiple halogen atoms, which can include fluorine, chlorine, bromine, and iodine. unacademy.com These halogen atoms serve as reactive handles, allowing for a variety of subsequent chemical transformations.

The nitrile group (-C≡N) is a valuable functional group in its own right. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the construction of various heterocyclic rings. The combination of multiple halogens and a nitrile group on a pyridine (B92270) ring creates a molecule with several potential reaction sites. This multi-functionality allows chemists to selectively modify different parts of the molecule in a stepwise fashion, building up more complex structures.

The electron-withdrawing nature of the halogen and nitrile substituents makes the pyridine ring electron-deficient. This electronic characteristic is crucial as it activates the ring for certain types of reactions, such as nucleophilic aromatic substitution, which might be difficult to achieve on an unfunctionalized pyridine ring. youtube.com These compounds are often used in the creation of dyes, heat-resistant polymers, and molecules with interesting optical properties. chemrxiv.org

Structural Characteristics and Chemical Significance of 5-Bromo-2,6-dichloronicotinonitrile

The structure of this compound features a pyridine ring with a nitrile group at the 3-position, chlorine atoms at the 2- and 6-positions, and a bromine atom at the 5-position. Each of these substituents imparts specific chemical characteristics:

Pyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom. The nitrogen atom makes the ring electron-deficient compared to benzene.

Nitrile Group (-C≡N): A strong electron-withdrawing group that further deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack.

Chlorine Atoms (at C2 and C6): These are good leaving groups in nucleophilic aromatic substitution reactions. Their position flanking the ring nitrogen makes them particularly susceptible to displacement by nucleophiles.

Bromine Atom (at C5): This halogen is also a potential site for reaction, often participating in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which are powerful methods for forming new carbon-carbon bonds.

The strategic placement of these groups makes this compound a highly valuable, albeit specialized, synthetic building block. The differential reactivity of the chloro and bromo substituents allows for selective, sequential reactions. For instance, a nucleophile might first displace the more reactive chlorine atoms, followed by a cross-coupling reaction at the bromo-substituted position.

While specific experimental data for this compound is not widely published, the properties of the closely related analogue, 5-Bromo-2-chloronicotinonitrile , are well-documented and provide insight into the expected characteristics.

Interactive Table: Physicochemical Properties of the Analogue 5-Bromo-2-chloronicotinonitrile

| Property | Value | Source |

| IUPAC Name | 5-bromo-2-chloropyridine-3-carbonitrile | nih.gov |

| CAS Number | 405224-23-9 | nih.govtcichemicals.com |

| Molecular Formula | C₆H₂BrClN₂ | nih.gov |

| Molecular Weight | 217.45 g/mol | nih.gov |

| Appearance | White to Yellow to Green powder to crystal | tcichemicals.com |

| Melting Point | 138.0 to 142.0 °C | tcichemicals.com |

| Purity | >98.0% (GC) | tcichemicals.com |

This data is for the analogue compound 5-Bromo-2-chloronicotinonitrile.

Overview of Research Trajectories for this compound

Given the limited direct research on this compound, its research trajectories can be inferred from studies on analogous polyhalogenated pyridines. The primary application for such compounds is as intermediates in the synthesis of complex target molecules.

Research involving similar structures often focuses on:

Agrochemicals: Halogenated pyridines are a common motif in many pesticides and herbicides. The specific arrangement of halogens can be tuned to optimize biological activity and selectivity.

Pharmaceuticals: The pyridine core is a frequent component of drug molecules. Polyhalogenated pyridines serve as versatile starting points for building drug candidates. For example, related compounds like 5-bromo-2-chloropyrimidine (B32469) are crucial intermediates in the synthesis of drugs used to treat conditions like pulmonary hypertension. google.com

Materials Science: The electronic properties conferred by halogen and nitrile groups make these compounds candidates for incorporation into organic electronic materials, such as those used in OLEDs or as fluorescent probes. chemrxiv.org

The synthetic utility of these compounds lies in the selective displacement of the halogen atoms. Research often explores reactions with various nucleophiles (amines, alcohols, thiols) at the chloro-positions and cross-coupling reactions at the bromo-position to generate diverse libraries of new compounds for screening and further development. Facile synthetic pathways for various nicotinonitrile derivatives continue to be an active area of research. nih.gov

An in-depth analysis of the synthetic methodologies for the chemical compound this compound and its related analogs reveals a variety of strategic approaches. These methods focus on the construction of the core nicotinonitrile structure, the introduction of specific halogen substituents, and the challenges of regioselective functionalization.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2,6-dichloropyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBrCl2N2/c7-4-1-3(2-10)5(8)11-6(4)9/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSLHBMXZVCGMSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Br)Cl)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBrCl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Studies of 5 Bromo 2,6 Dichloronicotinonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing electron-deficient aromatic rings, such as the pyridine (B92270) core in 5-bromo-2,6-dichloronicotinonitrile. The presence of electron-withdrawing groups activates the ring towards attack by nucleophiles.

Differential Reactivity of Chlorine Atoms at C2 and C6

In this compound, the chlorine atoms at the C2 and C6 positions of the pyridine ring exhibit different reactivities towards nucleophilic attack. This differential reactivity is primarily governed by the electronic and steric environment of each position. The pyridine nitrogen atom exerts a strong electron-withdrawing effect, which is more pronounced at the ortho (C2 and C6) and para (C4) positions.

While both the C2 and C6 positions are electronically activated, studies on analogous 2,6-dichloropyridine (B45657) derivatives suggest that nucleophilic attack often occurs preferentially at the C6 position. This preference is attributed to the steric hindrance at the C2 position, which is flanked by the bulky bromine atom at C5 and the nitrile group at C3. In contrast, the C6 position is sterically less encumbered, making it more accessible to incoming nucleophiles.

A study on the reaction of a similar compound, 4-methyl-2,6-dichloronicotinonitrile, with the malononitrile (B47326) dimer in the presence of a base showed exclusive substitution of the chlorine atom at the C6 position. researchgate.net The authors suggest that the greater steric hindrance at the C2 position prevents the attack of bulky C-nucleophiles. researchgate.net This observation supports the general principle of regioselectivity in SNAr reactions of substituted dichloropyridines.

Influence of the Nitrile Group on SNAr Reactivity

The nitrile (cyano) group at the C3 position plays a crucial role in activating the pyridine ring for SNAr reactions. As a potent electron-withdrawing group, the nitrile moiety enhances the electrophilicity of the carbon atoms in the pyridine ring, particularly the ortho and para positions. nih.gov This increased electrophilicity facilitates the initial attack by a nucleophile, which is often the rate-determining step in the SNAr mechanism. nih.gov

The nitrile group can stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the course of the reaction. This stabilization occurs through resonance, where the negative charge can be delocalized onto the nitrogen atom of the nitrile group. This delocalization lowers the activation energy of the reaction, thereby increasing the reaction rate. The reactivity of nitriles can be further modulated by the presence of adjacent electron-withdrawing groups. nih.gov

Regioselectivity in SNAr Transformations

The regioselectivity of SNAr reactions on this compound is a critical aspect for its synthetic utility. As discussed, the substitution pattern of the molecule directs the regiochemical outcome of these transformations. The interplay between the electronic activation by the pyridine nitrogen and the nitrile group, and the steric hindrance posed by the substituents, leads to a high degree of regiocontrol.

In reactions with various nucleophiles, it is generally expected that the substitution will occur at one of the chlorinated positions (C2 or C6) rather than the brominated position (C5). This is because the C2 and C6 positions are more activated towards nucleophilic attack due to their proximity to the electron-withdrawing pyridine nitrogen.

Based on studies of analogous compounds, such as 4-methyl-2,6-dichloronicotinonitrile, a pronounced selectivity for substitution at the C6 position is anticipated. researchgate.net

Table 1: Regioselective SNAr Reaction of 4-methyl-2,6-dichloronicotinonitrile with Malononitrile Dimer

| Substrate | Nucleophile | Base | Solvent | Position of Substitution | Product | Reference |

| 4-methyl-2,6-dichloronicotinonitrile | Malononitrile dimer | Triethylamine | Acetonitrile (B52724) | C6 | 2-amino-3-(6-chloro-5-cyano-4-methyl-pyridin-2-yl)-1,1,3-tricyanoprop-2-en-1-ide | researchgate.net |

This regioselectivity allows for the sequential functionalization of the pyridine ring, where the less reactive C2 position can be targeted in a subsequent step under different reaction conditions or with a more reactive nucleophile.

Organometallic Cross-Coupling Reactions

Organometallic cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom bonds. The halogenated nature of this compound makes it an excellent substrate for such transformations.

Palladium-Catalyzed Carbon-Carbon (C-C) Bond Formation

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are widely used for the formation of C-C bonds. In the case of this compound, the different carbon-halogen bonds (C-Br vs. C-Cl) offer opportunities for selective functionalization.

The relative reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl. This trend is based on the bond dissociation energies of the carbon-halogen bonds. Consequently, it is expected that palladium-catalyzed cross-coupling reactions on this compound would proceed with high selectivity at the more reactive C-Br bond at the C5 position, leaving the C-Cl bonds at C2 and C6 intact.

While specific studies on this compound are not extensively reported, the principles of palladium-catalyzed cross-coupling reactions on polyhalogenated heterocycles are well-established. For instance, the Suzuki-Miyaura coupling of a di- or tri-halogenated pyridine with an organoboron reagent in the presence of a palladium catalyst and a base would likely lead to the selective formation of a C-C bond at the position of the bromine atom.

Table 2: Expected Regioselectivity in Palladium-Catalyzed C-C Cross-Coupling of this compound

| Reaction Type | Coupling Partner | Catalyst System | Expected Position of C-C Bond Formation |

| Suzuki-Miyaura | Arylboronic acid | Pd(0) catalyst, Base | C5 |

| Heck | Alkene | Pd(0) catalyst, Base | C5 |

| Sonogashira | Terminal alkyne | Pd(0)/Cu(I) catalyst, Base | C5 |

This inherent selectivity allows for a modular approach to the synthesis of complex substituted pyridines, where the C-Br bond can be functionalized first, followed by subsequent reactions at the C-Cl positions.

Copper-Catalyzed Carbon-Nitrogen (C-N) Bond Formation

Copper-catalyzed C-N cross-coupling reactions, such as the Ullmann condensation and the Buchwald-Hartwig amination (which can also be palladium-catalyzed), are pivotal methods for the synthesis of N-aryl compounds. wikipedia.orgnih.gov The Ullmann condensation traditionally involves the reaction of an aryl halide with an amine in the presence of a stoichiometric amount of copper at high temperatures. wikipedia.org Modern protocols often utilize catalytic amounts of copper with the aid of a ligand. nih.gov

Similar to palladium-catalyzed reactions, the reactivity of the carbon-halogen bonds in copper-catalyzed couplings generally follows the trend I > Br > Cl. Therefore, in the reaction of this compound with an amine under copper catalysis, the selective formation of a C-N bond at the C5 position is anticipated.

Chemo- and Regioselectivity in Metal-Catalyzed Transformations

The presence of three distinct halogen atoms at the C2, C5, and C6 positions of the pyridine ring in this compound makes it an interesting substrate for metal-catalyzed cross-coupling reactions. The inherent differences in the reactivity of C-Cl and C-Br bonds, and the electronic influence of the nitrile group and the pyridine nitrogen, are key factors in determining the chemo- and regioselectivity of these transformations.

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira reactions, the relative reactivity of aryl halides typically follows the order I > Br > Cl. libretexts.orgresearchgate.net This general principle suggests that the C-Br bond at the C5 position would be the most susceptible to oxidative addition to a Pd(0) catalyst, allowing for selective functionalization at this site while leaving the C-Cl bonds at C2 and C6 intact.

Studies on similarly substituted halopyridines and halopyrimidines support this prediction. For instance, in 5-bromo-2,4-dichloropyrimidine, palladium-catalyzed reactions with organotin reagents show that the chlorine at the 4-position is more reactive than the bromine at the 5-position, which is in turn more reactive than the chlorine at the 2-position. scispace.com This highlights that the position of the halogen on the heterocyclic ring significantly influences its reactivity, often overriding the inherent bond strength differences. The chlorine atoms at the C2 and C6 positions of a pyridine ring are activated towards nucleophilic substitution and are also known to participate in cross-coupling reactions. However, the higher reactivity of the C-Br bond generally allows for selective coupling at C5 under carefully controlled conditions. libretexts.orgnih.gov

For this compound, a selective Sonogashira or Suzuki coupling would be expected to occur at the C5 position. The choice of catalyst, ligands, and reaction conditions would be crucial to ensure high selectivity and prevent side reactions, such as the homocoupling of the organometallic reagent or reactions at the chloro-positions. nih.govorganic-chemistry.org For example, using a less reactive palladium catalyst or milder conditions could favor the selective transformation at the more reactive C-Br bond.

Table 1: Predicted Regioselectivity in Palladium-Catalyzed Cross-Coupling of this compound

| Reaction Type | Expected Primary Reactive Site | Rationale |

|---|---|---|

| Suzuki-Miyaura Coupling | C5-Bromo | Higher reactivity of C-Br bond compared to C-Cl bonds in Pd-catalyzed cross-coupling. |

| Sonogashira Coupling | C5-Bromo | Preferential oxidative addition at the C-Br bond. libretexts.org |

| Heck Coupling | C5-Bromo | General reactivity trend of aryl halides (Br > Cl). |

| Buchwald-Hartwig Amination | C5-Bromo | Higher susceptibility of the C-Br bond to amination over C-Cl bonds. |

Reactivity of the Bromo Substituent

The bromo substituent at the C5 position is a key handle for the functionalization of the this compound core. Its reactivity can be harnessed through strategies like directed ortho metalation or removed via reductive pathways.

Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgbaranlab.org The strategy relies on a directing metalation group (DMG) that coordinates with an organolithium reagent, facilitating deprotonation at an adjacent ortho position. wikipedia.orguwindsor.ca For this compound, potential directing groups include the pyridine nitrogen and the nitrile group.

However, the presence of a bromine atom introduces a competing reaction pathway: lithium-halogen exchange. This exchange is often much faster than deprotonation, especially for aryl bromides and iodides when treated with alkyllithium reagents like n-butyllithium. uwindsor.ca Therefore, attempting a DoM on this compound would likely result in the formation of a 5-lithiated species rather than deprotonation at C4.

To achieve a true DoM, one would need to employ conditions that favor deprotonation over halogen exchange. This might involve the use of lithium amide bases, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), which are less prone to halogen exchange. baranlab.org The directing ability of the substituents would then determine the site of metalation. The pyridine nitrogen typically directs lithiation to the C2 or C6 positions, but these are blocked by chlorine atoms. The nitrile group is a moderate directing group and could potentially direct lithiation to the C4 position. The chloro substituents also influence the acidity of the adjacent C-H bonds. Predicting the outcome would require experimental investigation, as the interplay of these electronic and steric factors is complex.

Reductive debromination offers a method to selectively remove the bromo substituent, yielding 2,6-dichloronicotinonitrile. This transformation can be valuable for synthesizing compounds where a hydrogen atom is desired at the C5 position. Various methods exist for the reductive dehalogenation of aryl halides.

Catalytic hydrogenation is a common method, often employing a palladium catalyst (e.g., Pd/C) and a hydrogen source. This method can sometimes lead to the reduction of other functional groups, such as the nitrile, or the removal of the chloro substituents, so careful optimization of the reaction conditions would be necessary.

Alternatively, metal-based reducing agents can be employed. For instance, zinc dust in the presence of an acid (like acetic acid) or ammonium (B1175870) chloride can effect the reduction of aryl bromides. Another approach involves the use of hydride reagents. While powerful hydrides like lithium aluminum hydride would likely attack the nitrile group, milder reducing agents could potentially be selective for debromination.

Microbial or enzymatic reductive dehalogenation has also been reported, particularly for the bioremediation of polybrominated compounds, though this is less common in a synthetic laboratory setting. nih.govnih.gov

Nitrile Group Transformations

The nitrile group in this compound is a versatile functional group that can be converted into other important moieties, such as a carboxylic acid, an amide, or an amine.

The hydrolysis of the nitrile group can lead to the formation of a carboxylic acid or an amide intermediate. libretexts.orglibretexts.org This transformation is typically carried out under acidic or basic conditions with heating. libretexts.orgyoutube.com

Acidic Hydrolysis : Heating the nitrile with an aqueous acid (e.g., HCl or H₂SO₄) would protonate the nitrogen atom, making the carbon atom more electrophilic and susceptible to attack by water. The reaction proceeds through an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid, yielding 5-bromo-2,6-dichloronicotinic acid. libretexts.org

Basic Hydrolysis : Treatment with an aqueous base (e.g., NaOH) involves the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. libretexts.org This also forms an amide intermediate, which is subsequently hydrolyzed to the carboxylate salt (e.g., sodium 5-bromo-2,6-dichloronicotinate). Ammonia is typically evolved during this process. Acidification of the reaction mixture would then yield the free carboxylic acid. libretexts.org Careful control of reaction conditions, such as temperature and reaction time, can sometimes allow for the isolation of the amide intermediate. youtube.com

Reduction of the nitrile group provides access to a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically used for this transformation, which would convert the nitrile into an aminomethyl group, yielding (5-bromo-2,6-dichloro-3-pyridyl)methanamine. libretexts.org It is important to consider that LiAlH₄ can also potentially reduce the chloro and bromo substituents, so the reaction would need to be performed under controlled conditions to achieve the desired selectivity.

Table 2: Summary of Potential Nitrile Group Transformations

| Transformation | Reagents | Expected Product |

|---|---|---|

| Acidic Hydrolysis | H₂O, H⁺ (e.g., HCl), heat | 5-Bromo-2,6-dichloronicotinic acid |

| Basic Hydrolysis | 1. NaOH(aq), heat 2. H⁺ workup | 5-Bromo-2,6-dichloronicotinic acid |

| Partial Hydrolysis | Controlled conditions (e.g., H₂O₂, base) | 5-Bromo-2,6-dichloronicotinamide |

| Reduction | LiAlH₄, followed by H₂O workup | (5-Bromo-2,6-dichloro-3-pyridyl)methanamine |

Synthesis and Exploration of 5 Bromo 2,6 Dichloronicotinonitrile Derivatives

Design Principles for Novel Nicotinonitrile Scaffolds

The design of new molecules based on the nicotinonitrile scaffold is a process guided by established principles of medicinal and materials chemistry, aimed at achieving specific biological or physical properties. A primary strategy involves using a known active molecule or a core structure, often referred to as a "lead template," and systematically modifying its features to enhance activity, selectivity, or other properties. nih.gov

One common design principle is isosteric replacement , where a functional group is substituted with another group of similar size, shape, and electronic character. nih.gov For instance, in the design of nicotinonitrile derivatives with potential molluscicidal activity, an amino group on the pyridine (B92270) ring might be replaced by an oxo or chloro group to probe the impact of this change on the molecule's interaction with its biological target. nih.gov

Another key principle is the decoration of the core scaffold. This involves adding various substituents at different positions on the nicotinonitrile ring to explore the structure-activity relationship (SAR). For example, attaching different aryl groups to the nicotinonitrile core can significantly alter its biological profile. nih.gov The goal is to identify which substituents and substitution patterns lead to the most desirable characteristics. In the broader context of materials science, such as the development of biomaterials for bone applications, scaffold design focuses on creating structures with appropriate porosity, biocompatibility, and the ability to release active agents like growth factors. diva-portal.org While the specific application differs, the underlying principle of rationally modifying a core structure to control its function remains the same.

Furthermore, the development of novel scaffolds can be approached by creating libraries of related compounds. This combinatorial approach, often facilitated by techniques like solid-phase peptide synthesis in other fields, allows for the rapid generation and screening of numerous derivatives. nih.gov For nicotinonitrile chemistry, this would involve reacting the core scaffold with a diverse set of building blocks to produce a library of analogs for testing. nih.gov

Development of Substituted Nicotinonitrile Analogs

The 5-bromo-2,6-dichloronicotinonitrile molecule is primed for chemical modification, particularly through the substitution of its halogen atoms. The chlorine atoms, being ortho and para to the electron-withdrawing nitrile group, are especially susceptible to nucleophilic aromatic substitution. This reactivity allows for the development of a wide array of substituted nicotinonitrile analogs.

A representative example of this is the synthesis of substituted phenyl esters of the closely related 5-bromo-2-chloronicotinic acid and 5-bromo-6-chloronicotinic acid. In a typical procedure, the nicotinic acid is first converted to its more reactive acid chloride derivative using a reagent like thionyl chloride. This intermediate is then immediately treated with a substituted phenol (B47542) in the presence of a base to yield the corresponding ester. uark.edu This two-step process provides an efficient route to a variety of analogs, where the properties of the final molecule are tuned by the choice of the substituted phenol.

The table below details the synthesis of several substituted N-phenyl-5-bromo-2-chloronicotinates, illustrating the development of analogs from a dihalonicotinic acid precursor. This method highlights a common strategy for derivatizing the nicotinonitrile scaffold.

| Substituent on Phenol (X) | Product Name | Melting Point (°C) | Yield (%) |

|---|---|---|---|

| H | Phenyl 5-bromo-2-chloronicotinate | 94-95 | 75 |

| 4-CH3 | 4-Methylphenyl 5-bromo-2-chloronicotinate | 114-115 | 78 |

| 4-Cl | 4-Chlorophenyl 5-bromo-2-chloronicotinate | 117-118 | 81 |

| 4-NO2 | 4-Nitrophenyl 5-bromo-2-chloronicotinate | 158-159 | 85 |

| 2-Cl | 2-Chlorophenyl 5-bromo-2-chloronicotinate | 101-102 | 69 |

Data sourced from research on the preparation of substituted N-phenyl-5-bromo-6-chloro- and 5-bromo-2-chloronicotinates. uark.edu

This approach demonstrates the systematic development of analogs where the electronic and steric properties are modified by introducing different substituents on the phenyl ring. uark.edu Such libraries of compounds are crucial for exploring structure-activity relationships in drug discovery and materials science.

Utility as a Synthon in Complex Molecule Synthesis

In organic synthesis, a "synthon" refers to a molecular fragment or building block that can be incorporated into a larger molecule through reliable chemical reactions. Halogenated heterocyclic compounds like this compound are exceptionally valuable synthons. The bromine and chlorine atoms serve as versatile "handles" for a wide range of transformations, most notably transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of highly complex molecular architectures from a relatively simple starting material.

The utility of related scaffolds as versatile intermediates is well-documented. For example, substituted 2,6-dicyanoanilines are key intermediates in the synthesis of numerous important classes of compounds, including quinazolines, indoles, fluorenones, and various other fused heterocyclic systems. researchgate.net Similarly, this compound can act as a precursor to a multitude of complex structures. The differential reactivity of the halogens can potentially be exploited to perform sequential, site-selective modifications.

Modern synthetic strategies increasingly rely on efficient methods for assembling complex molecules. For instance, metal-free [3+3] annulation reactions have been developed for the rapid construction of polysubstituted pyridine scaffolds. mdpi.com In such a strategy, a pre-functionalized and activated pyridine ring like this compound would be an ideal starting point. Its substituents can guide the regioselectivity of the annulation and provide points for further diversification after the core of the more complex molecule has been assembled. The use of bromo-indoles as precursors in the synthesis of pharmaceutical agents further illustrates the power of using halogenated heterocycles as key synthons in multi-step synthetic routes. nih.gov Ultimately, the value of this compound as a synthon lies in its capacity to be readily converted into a wide range of more elaborate molecules, making it a powerful tool for chemists in academia and industry.

Advanced Characterization and Spectroscopic Analysis in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 5-Bromo-2,6-dichloronicotinonitrile. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, researchers can map out the connectivity and chemical environment of each atom within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple due to the presence of only a single proton on the pyridine (B92270) ring. This proton, located at the C4 position, would appear as a singlet in the spectrum, as it has no adjacent protons to couple with. The chemical shift of this proton would be anticipated in the downfield region, likely between 8.0 and 9.0 ppm, a characteristic range for protons on electron-deficient aromatic rings. The electron-withdrawing effects of the two chlorine atoms, the bromine atom, and the nitrile group all contribute to this significant downfield shift.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides more detailed structural information by detecting each unique carbon atom in the molecule. For this compound, six distinct signals would be expected, corresponding to the six carbon atoms of the substituted pyridine ring. The chemical shifts of these carbons are influenced by the attached functional groups. The carbon of the nitrile group (C3-CN) would typically appear in the range of 115-125 ppm. The carbons bonded to the halogens (C2, C5, and C6) would have their chemical shifts significantly affected by the electronegativity and anisotropic effects of the chlorine and bromine atoms. The remaining carbon atom (C4) would also exhibit a characteristic shift based on its position in the heterocyclic ring.

Predicted NMR Data for this compound:

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 8.0 - 9.0 | Singlet | H4 |

| ¹³C | 115 - 125 | Singlet | C≡N |

| ¹³C | Varies | Singlet | C2-Cl |

| ¹³C | Varies | Singlet | C3-CN |

| ¹³C | Varies | Singlet | C4-H |

| ¹³C | Varies | Singlet | C5-Br |

| ¹³C | Varies | Singlet | C6-Cl |

Note: The exact chemical shifts for the ¹³C spectrum would require experimental determination or high-level computational modeling.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a sharp and intense absorption band corresponding to the C≡N (nitrile) stretching vibration, typically observed in the range of 2220-2260 cm⁻¹. The aromatic C-H stretching vibration of the single proton on the ring would likely appear as a weaker band above 3000 cm⁻¹. The C-C and C-N stretching vibrations within the pyridine ring would produce a series of bands in the 1400-1600 cm⁻¹ region. The C-Cl and C-Br stretching vibrations would be found in the fingerprint region, generally below 800 cm⁻¹, with C-Cl stretches appearing at higher frequencies than C-Br stretches.

Expected Vibrational Frequencies for this compound:

| Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

| C-H (aromatic) | > 3000 | IR, Raman |

| C≡N (nitrile) | 2220 - 2260 | IR (strong), Raman |

| C=C, C=N (aromatic) | 1400 - 1600 | IR, Raman |

| C-Cl | 600 - 800 | IR, Raman |

| C-Br | 500 - 600 | IR, Raman |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain insight into its structural features through fragmentation analysis.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed. Due to the presence of chlorine and bromine, this peak would appear as a characteristic isotopic cluster. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. The combination of one bromine and two chlorine atoms in the molecule would result in a complex and distinctive pattern for the molecular ion peak, which can be used to confirm the elemental composition.

Fragmentation of the molecular ion would likely involve the loss of the halogen atoms and the nitrile group. Common fragmentation pathways could include the loss of a bromine radical (•Br), a chlorine radical (•Cl), or a cyanide radical (•CN). The analysis of these fragment ions helps to piece together the structure of the parent molecule.

Predicted Mass Spectrometry Data for this compound:

| Ion | Description | Expected m/z (relative to most abundant isotopes) |

| [M]⁺ | Molecular Ion | ~250 (with characteristic isotopic pattern) |

| [M - Br]⁺ | Loss of Bromine | ~171 |

| [M - Cl]⁺ | Loss of Chlorine | ~215 |

| [M - CN]⁺ | Loss of Nitrile group | ~224 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide precise bond lengths, bond angles, and intermolecular interactions in the solid state.

The resulting crystal structure would confirm the planar nature of the pyridine ring and provide the exact spatial arrangement of the bromine, chlorine, and nitrile substituents. Analysis of the crystal packing can reveal important intermolecular forces, such as halogen bonding (interactions involving the electrophilic regions of the halogen atoms) and π-π stacking between the aromatic rings, which govern the solid-state properties of the compound.

While specific crystallographic data for this compound is not publicly available, a hypothetical crystal structure would be expected to belong to a common space group, and the unit cell dimensions would be determined by the size and shape of the molecule and the nature of the intermolecular packing.

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any isomers or impurities that may be present from its synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of non-volatile compounds. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for this compound. The purity of a sample can be determined by the area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram. The retention time would be characteristic of the compound under specific chromatographic conditions.

Gas Chromatography (GC): For volatile and thermally stable compounds, gas chromatography is an excellent alternative for purity analysis. Coupled with a mass spectrometer (GC-MS), this technique can simultaneously separate the components of a mixture and provide

Computational Chemistry and Theoretical Investigations

Electronic Structure and Molecular Orbital Analysis (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By calculating the electron density, DFT methods can predict a wide range of properties, including molecular geometries, vibrational frequencies, and electronic characteristics. For 5-Bromo-2,6-dichloronicotinonitrile, a DFT analysis would typically be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules.

Key aspects of the analysis would include:

Optimized Molecular Geometry: DFT calculations would yield the most stable three-dimensional arrangement of the atoms, providing precise bond lengths, bond angles, and dihedral angles.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface. For this compound, regions of negative potential (typically colored red) would be expected around the nitrogen atom of the nitrile group and the pyridine (B92270) ring, indicating sites susceptible to electrophilic attack. Positive potential regions (blue) would likely be found around the hydrogen atoms, highlighting potential sites for nucleophilic attack.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a smaller gap suggests higher reactivity. In related halogenated pyridines, the HOMO is often distributed over the aromatic ring, while the LUMO can be localized on the ring and electron-withdrawing groups.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions. nih.gov It examines the delocalization of electron density between filled (donor) and unfilled (acceptor) orbitals, a phenomenon known as hyperconjugation. nih.gov This analysis can quantify the stability gained from these interactions, such as the delocalization of lone pair electrons from the halogen atoms into the antibonding orbitals of the pyridine ring.

Illustrative Data Table for DFT Analysis of this compound

This table is a hypothetical representation of results that would be obtained from a DFT/B3LYP/6-311+G(d,p) calculation and is for illustrative purposes only, as specific published data is unavailable.

| Parameter | Calculated Value | Unit |

| Total Energy | -xxxx.xxxx | Hartrees |

| HOMO Energy | -x.xxx | eV |

| LUMO Energy | -x.xxx | eV |

| HOMO-LUMO Gap | x.xxx | eV |

| Dipole Moment | x.xxx | Debye |

Reaction Pathway and Transition State Modeling

Understanding how this compound might participate in chemical reactions requires modeling the entire reaction pathway. This involves identifying the reactants, products, any intermediates, and, crucially, the transition states that connect them. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

Computational methods can map out the potential energy surface of a reaction. Techniques like relaxed surface scans or more sophisticated methods such as the nudged elastic band (NEB) can be employed to locate the minimum energy path between reactants and products. For a molecule like this compound, a key reaction to model would be nucleophilic aromatic substitution, where one of the chlorine atoms is displaced by a nucleophile.

The modeling process involves:

Geometry Optimization: The structures of the reactant (e.g., this compound and a nucleophile) and the expected product are optimized to find their lowest energy conformations.

Transition State Search: A search is performed to locate the transition state structure. This is often the most computationally demanding step.

Frequency Calculation: Vibrational frequency calculations are performed on all structures. A stable minimum (reactant, product, intermediate) will have all real (positive) frequencies. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking of the C-Cl bond and the formation of the new C-Nucleophile bond).

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.

The activation energy (the energy difference between the transition state and the reactants) is a critical piece of data derived from these studies, as it determines the reaction rate.

Illustrative Data Table for a Hypothetical Nucleophilic Substitution Reaction

This table is for illustrative purposes to show typical data from reaction pathway modeling. The values are not based on published research for this specific reaction.

| Species | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |

| Reactants | 0.0 | 0 |

| Transition State | +xx.x | 1 |

| Product | -xx.x | 0 |

Conformational Analysis and Molecular Dynamics (MD) Simulations

Conformational Analysis typically involves systematically rotating rotatable bonds and calculating the energy of each resulting conformation. For this compound, this would be less complex due to its rigidity, but slight puckering of the ring or rotation of the nitrile group could be investigated.

Molecular Dynamics (MD) simulations provide a more dynamic picture by simulating the atomic motions of the molecule over time. An MD simulation solves Newton's equations of motion for the atoms in the system, governed by a force field that describes the potential energy of the molecule.

An MD simulation of this compound, likely placed in a solvent box (e.g., water or an organic solvent), would allow for the study of:

Solvation Effects: How solvent molecules arrange around the solute and how this affects its conformation and properties.

Dynamic Behavior: The simulation tracks the fluctuations in bond lengths, angles, and dihedral angles over time, providing insight into the molecule's flexibility under thermal motion.

Conformational Sampling: Over the course of a simulation (typically nanoseconds to microseconds), the molecule explores various accessible conformations. This can reveal the relative populations of different conformational states and the dynamics of interconversion between them. While the core ring structure is rigid, the simulation would capture vibrations and minor structural fluctuations.

MD simulations are particularly powerful for studying larger systems, such as the interaction of this compound with a protein, where it can help predict binding modes and affinities.

Applications and Advanced Synthetic Methodologies Utilizing 5 Bromo 2,6 Dichloronicotinonitrile

Building Block for Heterocyclic Systems

The strategic placement of reactive sites on the pyridine (B92270) ring of 5-bromo-2,6-dichloronicotinonitrile allows for its elaboration into more complex fused heterocyclic systems. A notable application is in the synthesis of pyrido[2,3-b]pyrazines. These scaffolds are of significant interest in medicinal chemistry. For instance, derivatives of pyrido[2,3-b]pyrazine (B189457) have been investigated as potent antagonists for the transient receptor potential cation channel, subfamily V, member 1 (TRPV1), a target for novel pain treatments. nih.gov

The synthesis of the pyrido[2,3-b]pyrazine core can be achieved by reacting a substituted 2-aminopyrazine (B29847) with a suitable partner. The chlorine atoms on the this compound ring are susceptible to nucleophilic substitution by amines, such as in ethylenediamine. This reaction would lead to the formation of a diaminopyridine intermediate, which can then undergo intramolecular cyclization to form the fused pyrazine (B50134) ring. The bromine atom and the nitrile group offer further points for diversification, allowing for the introduction of a wide array of substituents to modulate the biological activity of the final compounds.

The general synthetic utility of halogenated nicotinonitriles as precursors for medicinally relevant heterocycles is well-established. For example, related structures are used in the synthesis of compounds targeting various biological pathways. The development of antagonists for TRPV1 has shown that replacement of a 1,8-naphthyridine (B1210474) core with a pyrido[2,3-b]pyrazine can lead to compounds with a significantly lower potential for the formation of reactive metabolites, a crucial parameter in drug development. nih.gov

Precursor in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, are powerful tools for the rapid generation of molecular complexity. semanticscholar.org The highly electrophilic nature of the pyridine ring in this compound, enhanced by the two chlorine atoms and the nitrile group, makes it a suitable substrate for MCRs.

One of the key strategies in MCRs is the in-situ generation of reactive intermediates. For example, a three-component reaction between an aldehyde, an amine, and an isocyanide (the Ugi reaction) or a β-dicarbonyl compound (the Hantzsch reaction) can lead to densely functionalized heterocyclic structures. While direct examples involving this compound are not extensively documented in readily available literature, its potential is evident. It could, for instance, be envisioned to participate in MCRs after initial modification, such as the conversion of the nitrile group to an amine or the substitution of one of the chlorine atoms.

Recent research has highlighted the synthesis of novel pyrido[2,3-b]pyrazine derivatives through multicomponent reactions. nih.gov These processes often involve the condensation of a 2-aminopyrazine derivative, an aldehyde, and a 1,3-dicarbonyl compound. nih.gov This underscores the importance of substituted pyrazine precursors, which can be accessed from starting materials like this compound. The efficiency and atom economy of MCRs make them an attractive strategy for building libraries of complex molecules for high-throughput screening in drug discovery. mdpi.com

Role in the Synthesis of Functional Organic Materials

The electronic properties of this compound make it an interesting candidate for the synthesis of functional organic materials. The electron-deficient pyridine core, coupled with the potential for extensive conjugation through modification of its substituents, suggests applications in materials science, particularly in the field of nonlinear optics (NLO).

Structurally related compounds, such as substituted 2,6-dicyanoanilines, are known intermediates for materials exhibiting strong NLO properties, which are crucial for applications in optical communications and data storage. researchgate.net These molecules often feature a donor-acceptor-donor (D-A-D) or acceptor-donor-acceptor (A-D-A) architecture. The this compound scaffold can be readily converted into such architectures. For example, nucleophilic aromatic substitution of the chlorine atoms with donor groups (like amines or alkoxides) and modification of the nitrile and bromo groups can lead to molecules with significant intramolecular charge transfer, a key requirement for high NLO response.

Furthermore, research into pyrido[2,3-b]pyrazine-based heterocyclic compounds has revealed their potential for NLO applications. nih.gov Density functional theory (DFT) calculations on such systems have shown that they can possess large first and second hyperpolarizabilities, which are measures of the NLO response. nih.gov Given that this compound is a key precursor for this class of heterocycles, it plays a foundational role in the development of these advanced materials. These materials also have potential uses in display technologies and as components of heat-resistant polymers. nih.govresearchgate.net

Q & A

Q. Optimization Tips :

- Monitor reaction progress via TLC or HPLC (retention time ~5.2 min for similar nitriles) .

- Purify via column chromatography (silica gel, hexane/ethyl acetate 4:1) to achieve >95% purity .

Basic: What analytical techniques are critical for characterizing this compound, and how should spectral data be interpreted?

Answer:

Key techniques include:

- ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., deshielded aromatic protons at δ 8.2–8.5 ppm for bromine/chlorine effects) .

- IR Spectroscopy : Confirm nitrile group presence with a sharp peak at ~2230 cm⁻¹ .

- Mass Spectrometry (MS) : Look for molecular ion [M+H]⁺ at m/z 265.9 (calculated for C₆H₂BrCl₂N₂) .

Validation : Cross-reference data with computational tools (e.g., ACD/Labs or ChemDraw simulations) to resolve ambiguities .

Advanced: How can researchers resolve conflicting regioselectivity outcomes in halogenation reactions of nicotinonitrile derivatives?

Answer:

Regioselectivity conflicts arise from competing steric/electronic effects. For this compound:

- Electronic Factors : Chlorine at positions 2 and 6 deactivates the ring, directing bromination to the para position (C-5) via resonance stabilization .

- Steric Hindrance : Bulkier reagents (e.g., Br₂ vs. NBS) may favor alternative pathways.

Q. Experimental Design :

- Perform DFT calculations to predict substituent directing effects .

- Compare yields under varying conditions (e.g., solvent polarity, temperature):

| Condition | Yield (%) | Selectivity (C-5) | Source |

|---|---|---|---|

| NBS in DMF, 80°C | 78 | 92% | |

| Br₂ in CCl₄, 60°C | 65 | 85% |

Advanced: What mechanistic strategies minimize side reactions during Suzuki-Miyaura cross-coupling of this compound?

Answer:

Key challenges include dehalogenation and nitrile hydrolysis. Mitigation strategies:

Q. Case Study :

- Cross-coupling with phenylboronic acid achieved 75% yield when using 2 mol% Pd(OAc)₂ and SPhos at 90°C for 12 hours .

Data Contradiction: How should researchers address discrepancies in reported solubility parameters for halogenated nicotinonitriles?

Answer:

Conflicting solubility data often stem from solvent purity or measurement methods. For this compound:

Experimental Reproducibility :

- Test solubility in DMSO, DMF, and THF using UV-Vis spectroscopy (λmax ~270 nm) .

- Compare results with computational models (e.g., COSMO-RS for logP predictions) .

Standardization :

- Report solubility as mg/mL ± SD (n=3) at 25°C. Example:

| Solvent | Solubility (mg/mL) | Method | Source |

|---|---|---|---|

| DMSO | 12.5 ± 0.8 | Gravimetric | |

| THF | 4.2 ± 0.3 | UV-Vis |

Advanced: What protocols ensure reliable quantification of trace impurities in this compound batches?

Answer:

Q. Quality Control :

- Require Certificates of Analysis (COA) with batch-specific impurity profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.